Crystallographic and Solid‑State Distinction from the 2‑Bromo and 4‑Nitro Congeners
The target compound is expected to crystallise with different unit‑cell parameters and intermolecular interaction patterns than its 2‑bromo (1) and 4‑nitro (2) analogs. Published single‑crystal data for compounds 1 and 2 show that changing the benzylidene substituent from 2‑Br to 4‑NO₂ alters the space group (P2₁/n vs. P2₁/c), unit‑cell volume (1534.4 ų vs. 1545.8 ų), and hydrogen‑bond topology [1]. The 4‑chloro derivative, possessing intermediate electron‑withdrawing strength and distinct halogen‑bonding potential, is anticipated to further modulate these solid‑state characteristics.
| Evidence Dimension | Crystal structure parameters (space group, unit‑cell dimensions, hydrogen‑bond network) |
|---|---|
| Target Compound Data | Not yet reported in a peer‑reviewed crystallographic study. |
| Comparator Or Baseline | N'-(2‑Bromobenzylidene)-2-(4‑nitrophenoxy)acetohydrazide (1): monoclinic P2₁/n, a=5.3064(5) Å, b=18.202(2) Å, c=15.970(2) Å, β=95.866(3)°, V=1534.4(2) ų, Z=4, R₁=0.0457. N'-(4‑Nitrobenzylidene)-2-(4‑nitrophenoxy)acetohydrazide (2): monoclinic P2₁/c, a=4.6008(7) Å, b=14.451(2) Å, c=23.296(3) Å, β=93.620(2)°, V=1545.8(4) ų, Z=4, R₁=0.0441 [1]. |
| Quantified Difference | Not quantifiable for the target compound; inter‑analog difference confirms structural sensitivity to substituent identity. |
| Conditions | Single‑crystal X‑ray diffraction at 298 K; structures solved by direct methods and refined by full‑matrix least‑squares [1]. |
Why This Matters
Solid‑state differences directly impact solubility, stability, formulation behaviour, and intellectual property (polymorph) considerations during lead development.
- [1] Sheng GH, et al. Synthesis, Crystal Structures and Urease Inhibition of N'‑(2‑Bromobenzylidene)‑2‑(4‑nitrophenoxy)acetohydrazide and N'‑(4‑Nitrobenzylidene)‑2‑(4‑nitrophenoxy)acetohydrazide. Acta Chim Slov. 2015;62(4):940‑946. View Source
